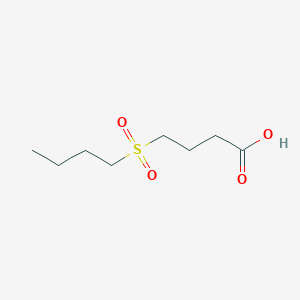

4-Butylsulfonylbutanoic acid

Description

Based on nomenclature conventions, this compound likely consists of a butanoic acid backbone with a butylsulfonyl group (-SO₂-butyl) at the fourth carbon. Sulfonyl groups are known for their electron-withdrawing effects, which can influence acidity, solubility, and reactivity .

Properties

IUPAC Name |

4-butylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-2-3-6-13(11,12)7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPCBXPFMJCVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656242 | |

| Record name | 4-(Butane-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-16-1 | |

| Record name | 4-(Butane-1-sulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylsulfonylbutanoic acid can be synthesized through several methods. One common approach involves the sulfonation of butanoic acid derivatives. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the process is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylsulfonylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form butylsulfinylbutanoic acid.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Catalysts such as palladium on carbon or nickel can facilitate substitution reactions.

Major Products Formed:

Oxidation: Butylsulfonic acid derivatives.

Reduction: Butylsulfinylbutanoic acid.

Substitution: Various alkyl or aryl substituted butanoic acids.

Scientific Research Applications

4-Butylsulfonylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butylsulfonylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of their activity. The butyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 4-butylsulfonylbutanoic acid (inferred structure) with structurally related compounds from the evidence:

Key Observations :

- Acidity: The presence of a benzoic acid group in 4-(butylsulfonyl)benzoic acid (pKa ~4.2 for benzoic acid) suggests stronger acidity compared to butanoic acid derivatives (pKa ~4.8 for butanoic acid) due to aromatic ring stabilization .

- Solubility : Sulfonic acid derivatives (e.g., the butanesulfonic acid in ) exhibit higher water solubility compared to sulfonyl-substituted carboxylic acids, owing to the stronger acidity of the -SO₃H group.

Physicochemical Property Trends

- Lipophilicity : Longer alkyl chains (e.g., butyl vs. methyl sulfonyl groups) increase lipophilicity, affecting membrane permeability in drug design .

- Thermal Stability : Sulfonyl groups generally enhance thermal stability compared to sulfonic acids, as seen in the higher decomposition temperatures of sulfonyl-containing compounds .

Biological Activity

4-Butylsulfonylbutanoic acid (BSBA) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various metabolic pathways and therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of BSBA, highlighting relevant research findings, case studies, and a comparison with similar compounds.

This compound can be characterized by its molecular structure, which includes a butylsulfonyl group attached to a butanoic acid backbone. Its chemical formula is , and it exhibits properties typical of sulfonic acids, such as high solubility in water and potential reactivity with various biological targets.

The biological activity of BSBA is primarily attributed to its interaction with specific enzymes and receptors in metabolic pathways. It may influence the synthesis and degradation of biomolecules, thereby impacting cellular functions. The compound’s mechanism of action can include:

- Enzyme Inhibition : BSBA may inhibit enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with cell membrane receptors, altering signal transduction pathways.

Antimicrobial Activity

Research indicates that BSBA has significant antimicrobial properties. A study demonstrated that compounds similar to BSBA exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| BSBA | High | Moderate |

| Compound X | Moderate | High |

| Compound Y | High | Moderate |

These findings suggest that BSBA could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, BSBA has been investigated for its anticancer activities. A study involving various bioactive compounds showed that low molecular weight compounds derived from microbial sources exhibited significant anticancer effects on prostate cancer cell lines. The anticancer activity of BSBA was noted to be comparable to other small molecules known for their therapeutic potential.

Case Studies

Several case studies have explored the application of BSBA in real-world contexts. For instance, one case study focused on the use of BSBA as a biopesticide, demonstrating its effectiveness in controlling plant pathogens without harming beneficial organisms. This highlights its potential role in sustainable agriculture.

Example Case Study: Biopesticide Application

- Objective : To evaluate the effectiveness of BSBA as a biopesticide.

- Methodology : Field trials were conducted where crops treated with BSBA were compared against untreated controls.

- Results : Treated crops showed a significant reduction in pathogen incidence and improved yield compared to controls.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Amino-4-(methylsulfonyl)butanoic acid and 2-Amino-4-(ethylsulfonyl)butanoic acid, BSBA exhibits unique biological properties due to the specific butylsulfonyl group. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound (BSBA) | High | Moderate | Specific butyl group |

| 2-Amino-4-(methylsulfonyl)butanoic acid | Moderate | Low | Methyl group |

| 2-Amino-4-(ethylsulfonyl)butanoic acid | Low | Moderate | Ethyl group |

Q & A

(Basic) What synthetic routes are commonly employed for the laboratory-scale preparation of 4-Butylsulfonylbutanoic acid, and what are their respective yields and purity considerations?

Methodological Answer:

The synthesis typically involves sulfonation of a butylthiol precursor followed by oxidation. For example, sulfonic acid derivatives like 4-Benzenesulfonyl-4-cyano-heptanedioic acid are synthesized using benzenesulfonyl chloride under controlled pH (8–10) to minimize side reactions . Oxidation of thiol intermediates can be achieved with agents like potassium permanganate (yields ~70–85%), though purity depends on post-reaction purification (e.g., recrystallization or column chromatography). Reaction optimization should include monitoring via TLC and adjusting stoichiometry to reduce byproducts .

(Basic) Which analytical techniques are most suitable for structural elucidation and purity assessment of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfonyl at δ 110–130 ppm for sulfur-linked carbons) and confirm backbone structure .

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O from butanoic acid) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 210–230 nm) .

(Advanced) How can researchers optimize reaction conditions to minimize byproduct formation during sulfonation in this compound synthesis?

Methodological Answer:

Byproduct suppression strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition reduces undesired sulfone formation .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility while minimizing hydrolysis.

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) improves regioselectivity in sulfonation . Post-reaction quenching with ice-water and extraction with ethyl acetate isolates the product. Reaction progress should be tracked via in-situ FTIR to detect intermediate formation .

(Advanced) What strategies resolve contradictions in reported solubility parameters of this compound across solvent systems?

Methodological Answer:

To address discrepancies:

- Systematic Solubility Screening : Test the compound in a standardized solvent panel (e.g., water, DMSO, ethanol) at 25°C using gravimetric or UV-spectrophotometric methods .

- Control for Impurities : Purify samples via recrystallization (e.g., using ethanol/water mixtures) before testing.

- Statistical Meta-Analysis : Apply Cochrane systematic review principles to evaluate study heterogeneity, including differences in pH, temperature, and measurement techniques .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, ANSI-approved safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for reactions releasing volatile intermediates .

- Waste Management : Segregate acidic waste in labeled containers and neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for sulfonic acid derivatives to avoid environmental contamination .

(Advanced) How can computational methods aid in predicting the reactivity of this compound in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) : Model sulfonyl group interactions with biomolecules (e.g., enzyme active sites) to predict binding affinities .

- Molecular Dynamics (MD) Simulations : Simulate compound behavior in aqueous or lipid membranes to assess permeability. Validate predictions with in vitro assays (e.g., cell viability studies using MTT assays) .

(Basic) What experimental controls are essential for assessing the thermal stability of this compound?

Methodological Answer:

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Include inert (argon) and oxidative (air) atmospheres.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Use sealed vials with desiccants to isolate moisture effects .

(Advanced) How should researchers design experiments to evaluate the environmental persistence of this compound?

Methodological Answer:

- OECD 301 Biodegradation Test : Measure compound degradation in activated sludge over 28 days, with LC-MS quantification .

- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and track degradation products via GC-MS. Include dark controls to rule out thermal hydrolysis .

(Basic) What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Keep in amber glass vials at –20°C under nitrogen atmosphere to prevent oxidation.

- Stability Monitoring : Conduct quarterly HPLC checks for degradation (e.g., sulfonic acid dimer formation). Use silica gel desiccants to control humidity .

(Advanced) How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with substituents on the butyl chain (e.g., fluorine at position 2) to assess electronic effects on receptor binding .

- In Silico Screening : Use docking software (e.g., AutoDock Vina) to prioritize analogs with predicted higher affinity. Validate with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.